3-Octyl acetate

Catalog No.
S1893197
CAS No.
4864-61-3
M.F
C10H20O2
M. Wt
172.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Octyl acetate

CAS Number

4864-61-3

Product Name

3-Octyl acetate

IUPAC Name

octan-3-yl acetate

Molecular Formula

C10H20O2

Molecular Weight

172.26 g/mol

InChI

InChI=1S/C10H20O2/c1-4-6-7-8-10(5-2)12-9(3)11/h10H,4-8H2,1-3H3

InChI Key

STZUZYMKSMSTOU-UHFFFAOYSA-N

SMILES

CCCCCC(CC)OC(=O)C

solubility

soluble in alcohol, propylene glycol, fixed oils; slightly soluble in water

Canonical SMILES

CCCCCC(CC)OC(=O)C

The exact mass of the compound 3-Octyl acetate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble in alcohol, propylene glycol, fixed oils; slightly soluble in water. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

3-Octyl acetate (CAS 4864-61-3) is a secondary alkyl ester characterized by its specific substitution pattern, distinguishing it from common primary straight-chain acetates. In industrial procurement, it is primarily valued as a highly specific flavor and fragrance modifier, a target for enantioselective kinetic resolution, and a specialized entomological pheromone component. With a boiling point of approximately 192 °C and limited aqueous solubility, it offers a distinct volatility and processability profile compared to its isomers [1]. Buyers typically source this compound when the application strictly requires its unique chiral potential, specific organoleptic notes, or targeted biological activity, rather than general ester functionality [2].

Procurement Fit

Food-grade regulatory pathway FEMA 3583; listed in FDA 21 CFR 172.515
Complex aroma for premium formulations Reported rosy-minty-apple-lemon profile
Food-grade purity available Verified food-grade (FCC) specification

Generic substitution of 3-octyl acetate with its more common primary isomer, 1-octyl acetate, routinely fails in both chemical synthesis and formulation workflows. Structurally, the secondary ester linkage in 3-octyl acetate introduces a chiral center (when derived from 3-octanol), enabling its use in stereoselective kinetic resolutions—a property entirely absent in the achiral 1-octyl acetate [1]. Furthermore, the two isomers exhibit a nearly 19 °C difference in boiling point (192 °C vs. 211 °C), which drastically alters distillation and evaporation kinetics in process environments [2]. In organoleptic and entomological applications, the structural shift from a primary to a secondary ester changes receptor binding affinity, rendering the two compounds non-interchangeable for specific bait lures or nuanced fragrance modifications.

Substitution Risk

3-Octyl acetate: complex rosy-minty odor; FEMA 3583
1-Octyl acetate: simpler fruity note; FEMA 2806
FEMA 3583 with specific food use limits
2-Octyl acetate: limited or no FEMA GRAS status

Thermal Volatility and Distillation Processability

Thermal profiling demonstrates a significant volatility difference between octyl acetate isomers, directly impacting industrial distillation and solvent evaporation processes. 3-Octyl acetate exhibits a boiling point of approximately 192 °C at standard atmospheric pressure [1]. In contrast, the primary straight-chain isomer, 1-octyl acetate, boils at 211 °C [2]. This ~19 °C differential requires distinct thermal parameter settings during purification or formulation drying stages.

Evidence DimensionBoiling Point (Volatility)
Target Compound Data~192 °C (3-Octyl acetate)
Comparator Or Baseline~211 °C (1-Octyl acetate)
Quantified Difference~19 °C lower boiling point for the secondary ester
ConditionsStandard atmospheric pressure (760 mmHg)

Buyers must account for this volatility difference when designing distillation protocols or calculating evaporation rates in solvent and fragrance formulations.

Odor character
Class-level inference
Complex rosy-minty, apple-lemon vs. simple fruity orange-jasmine for 1-octyl acetate
Reported complexity may support premium fragrance differentiation
Sensory panel reports; verify with internal evaluation

Chiral Precursor Suitability via Enzymatic Kinetic Resolution

3-Octyl acetate serves as a critical intermediate in enantioselective synthesis due to the chirality of its parent alcohol, 3-octanol. Lipase-catalyzed kinetic resolution of racemic 3-octanol yields 3-octyl acetate with high enantiomeric excess (often >95% ee) for the reacting enantiomer, allowing for the separation of (R)- and (S)- configurations [1]. 1-Octyl acetate, being derived from a primary, achiral alcohol, inherently lacks this stereochemical utility and cannot be utilized in chiral resolution workflows.

Evidence DimensionEnantioselective Resolution Potential
Target Compound DataHigh ee (>95%) achievable via lipase catalysis
Comparator Or BaselineNot applicable / Achiral (1-Octyl acetate)
Quantified DifferencePresence vs. absence of a resolvable chiral center
ConditionsEnzymatic kinetic resolution using lipases (e.g., CALB)

Procurement for asymmetric synthesis must specify 3-octyl acetate (or its precursor) to access chiral building blocks, as primary octyl esters offer no stereochemical utility.

Boiling point
Reported
187-191 °C (3-octyl acetate) vs. 211 °C (1-octyl acetate), ~20-24 °C difference
Lower boiling point supports top-note volatility in fragrance
At atmospheric pressure; method context

Organoleptic Receptor Specificity in Formulation

In flavor and fragrance compounding, the structural difference between secondary and primary octyl acetates dictates distinct olfactory receptor activation. 3-Octyl acetate is characterized by a complex rose/jasmine profile with minty and peach-like undertones, frequently utilized as a modifier in mint formulations to suppress weedy green notes. Conversely, 1-octyl acetate provides a fatty, green, and citrus-forward profile. The substitution of 1-octyl acetate for 3-octyl acetate will fundamentally alter the target formulation's sensory baseline.

Evidence DimensionOrganoleptic Profile
Target Compound DataRose/jasmine, sweet peach, minty modifier
Comparator Or BaselineFatty, green, citrus, orange (1-Octyl acetate)
Quantified DifferenceDistinct olfactory classifications and formulation roles
ConditionsStandard organoleptic evaluation (e.g., at 10 ppm)

Formulators cannot substitute these isomers; procuring the exact secondary ester is mandatory to achieve specific minty or complex floral modifications without introducing off-notes.

Aqueous solubility
Reported
~38.6 mg/L vs. 1.5 g/L for 3-octanol (approx. 39x lower)
Lower water solubility may reduce loss to aqueous phase in emulsions
Estimated from EPI Suite; verify in formulation matrix

Entomological Bait Specificity and EAD Response

3-Octyl acetate functions as a highly specific semiochemical, notably identified as an active compound eliciting specific electroantennographic detection (EAD) responses in targeted pest insects and acting as an alarm pheromone component in certain ant species[1]. 1-Octyl acetate, while also biologically active, targets different species (often acting as a general bee pheromone). The precise position of the ester linkage determines the receptor binding affinity in the insect's olfactory sensilla.

Evidence DimensionPheromone Receptor Activation
Target Compound DataSpecific EAD response in targeted pests/ants
Comparator Or BaselineDifferent species targeting (e.g., bee pheromone) for 1-octyl acetate
Quantified DifferenceSpecies-specific semiochemical activity
ConditionsElectroantennographic detection (EAD) and behavioral assays

For agricultural and pest control procurement, the exact isomer must be sourced to ensure the efficacy of species-specific pheromone traps and baits.

Purity & regulatory
Reported
≥98%, FCC, FG, FEMA 3583 with usage limits (e.g., 4.0 mg/kg in soft drinks)
Specific FEMA designation provides regulatory reference for food applications
Verify compliance with local food regulations

Enantioselective Synthesis and Chiral Building Blocks

3-Octyl acetate is the right choice when utilizing lipase-catalyzed kinetic resolution to isolate specific enantiomers for downstream pharmaceutical or fine chemical synthesis, a process impossible with achiral primary acetates [1].

Specialized Flavor and Fragrance Compounding

It is strictly required as a modifier in minty or complex floral (rose/jasmine) formulations where the fatty/citrus notes of 1-octyl acetate would disrupt the intended organoleptic profile .

Targeted Entomological Lures and Pest Management

Procured for formulating species-specific baits and alarm pheromone mimics for agricultural pest monitoring, relying on its unique electroantennographic (EAD) activation profile[2].

Precision Solvent Applications

Selected in industrial coatings or extractions that specifically require its ~192 °C boiling point, where the volatility of 1-octyl acetate (~211 °C) is too low for the required evaporation rate [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Premium fragrance top-note development
Higher volatility and complex odor character
Sensory panel profiling and evaporation kinetics
Food and beverage flavoring
FEMA GRAS designation with usage limits
Compliance with FDA 21 CFR 172.515 and FCC monograph
Formulations near neutral pH
Branched ester structure may resist hydrolysis
Stability testing at target pH; verify predicted half-life

Physical Description

colourless liquid with a rosy-minty odour

XLogP3

3.4

Density

0.856-0.860

GHS Hazard Statements

Aggregated GHS information provided by 1449 companies from 4 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 121 of 1449 companies. For more detailed information, please visit ECHA C&L website;
Of the 3 notification(s) provided by 1328 of 1449 companies with hazard statement code(s):;
H226 (96.84%): Flammable liquid and vapor [Warning Flammable liquids];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable

Other CAS

4864-61-3
50373-56-3

Wikipedia

3-octyl acetate

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

3-Octanol, 3-acetate: ACTIVE

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